molecular formula C14H17NO3 B12721462 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- CAS No. 134577-31-4

2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl-

Cat. No.: B12721462
CAS No.: 134577-31-4
M. Wt: 247.29 g/mol
InChI Key: QVFWBAWZVCHKAQ-UHFFFAOYSA-N
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Description

Chemical Identity and Structure The compound 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- (CAS 134577-31-4) is a benzoxazinone derivative with the molecular formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol . Its structure features a benzoxazinone core substituted with a 1-oxopropyl group at position 7 and methyl groups at positions 2, 2, and 3. The InChIKey QVFWBAWZVCHKAQ-UHFFFAOYSA-N confirms its stereochemical uniqueness . This compound is characterized by its ketone functionality at the 3-position and the presence of alkyl substituents, which influence its physicochemical and biological properties.

The 1-oxopropyl group at position 7 likely originates from acylation or propionylation steps, while the methyl groups are introduced via alkylation using methyl halides or similar reagents.

Properties

CAS No.

134577-31-4

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

2,2,4-trimethyl-7-propanoyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H17NO3/c1-5-11(16)9-6-7-10-12(8-9)18-14(2,3)13(17)15(10)4/h6-8H,5H2,1-4H3

InChI Key

QVFWBAWZVCHKAQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC2=C(C=C1)N(C(=O)C(O2)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzoxazinone ring through cyclization of appropriate precursors.

    Alkylation: Introduction of the 7-(1-oxopropyl) and 2,2,4-trimethyl groups via alkylation reactions using suitable alkylating agents.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Replacement of specific atoms or groups with other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution may produce various substituted benzoxazinones.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives of 2H-1,4-benzoxazin-3(4H)-one. For instance:

  • Mechanism of Action : Research indicates that these compounds activate the Nrf2-HO-1 pathway, leading to a reduction in reactive oxygen species (ROS) and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced microglial cells .
  • Case Study : In one study, specific derivatives demonstrated significant inhibition of nitric oxide production and downregulation of inflammatory enzymes like iNOS and COX-2 . These findings suggest potential therapeutic applications in treating neurodegenerative diseases characterized by inflammation.

Neuropharmacology

The compound's derivatives have been investigated for their neuropharmacological properties:

  • Receptor Activity : Certain derivatives exhibit strong activity against dopamine D2 receptors and serotonin receptors (5-HT1A and 5-HT2A), indicating potential for treating psychiatric disorders . For example, a compound with this scaffold was identified as a lead candidate for developing treatments for complex neuropsychiatric conditions.
  • Alzheimer's Disease : Another derivative has been shown to non-competitively inhibit human acetylcholinesterase (hAChE), which is crucial for managing Alzheimer's disease symptoms .

Antitumor Properties

The compound has also been explored for its anticancer potential:

  • In Vitro Studies : Research indicates that certain derivatives possess anticancer properties by inhibiting tumor cell replication. One notable study isolated a derivative that exhibited promising activity against various cancer cell lines .

Data Tables

Application Area Key Findings Reference
Anti-inflammatoryActivation of Nrf2-HO-1 pathway; reduced cytokine levels
NeuropharmacologyStrong activity against dopamine and serotonin receptors
AntitumorInhibition of tumor cell replication; potential anticancer agents

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- involves interactions with molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of specific enzymes involved in disease processes.

    Receptor Binding: Binding to cellular receptors to modulate biological responses.

    Pathway Modulation: Alteration of signaling pathways to achieve desired effects.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their substituent variations:

Compound Name / CAS Substituents Molecular Formula Key Features Reference
Target Compound (134577-31-4) 7-(1-oxopropyl), 2,2,4-trimethyl C₁₄H₁₇NO₃ High lipophilicity due to alkyl groups; ketone at C3
4-Methyl-6-(1-oxopropyl) (95678-59-4) 4-methyl, 6-(1-oxopropyl) C₁₂H₁₃NO₃ Substituent position shift (6 vs. 7); reduced steric hindrance
7-(1-Oxododecyl)-2,4-dimethyl (135420-27-8) 7-(1-oxododecyl), 2,4-dimethyl C₂₃H₃₅NO₃ Long aliphatic chain enhances hydrophobicity; potential for membrane interaction
7-Bromo derivative (321436-06-0) 7-bromo, unsubstituted core C₈H₆BrNO₂ Electron-withdrawing bromine may increase electrophilicity
Glycosylated derivative (natural, from plants) 2-O-β-D-glucopyranosyl Varies Enhanced solubility due to glycosylation; natural origin

Key Structural Insights :

  • Substituent Position: The antimicrobial activity of benzoxazinones is highly dependent on substituent positions. For example, shifting the 1-oxopropyl group from position 7 (target compound) to 6 (CAS 95678-59-4) may alter binding to biological targets .
  • Electron-Donating/Withdrawing Groups : Bromine substitution (CAS 321436-06-0) introduces electron-withdrawing effects, which could stabilize reactive intermediates or modify interaction with enzymes like cytochrome P450 .

Activity Insights :

  • The target compound’s 2,2,4-trimethyl groups may enhance metabolic stability compared to shorter-chain derivatives, as methyl groups reduce susceptibility to oxidative degradation .
  • The propanolamine-containing analogue () demonstrates broad-spectrum activity, suggesting that the 1-oxopropyl group in the target compound could similarly contribute to interactions with microbial proteins .
  • Antifungal Efficacy : The target compound’s activity is likely superior to CAS 135420-27-8 (long-chain derivative) in aqueous environments due to balanced lipophilicity .
Physicochemical Properties
Property Target Compound (134577-31-4) 4-Methyl-6-(1-oxopropyl) (95678-59-4) 7-Bromo (321436-06-0)
Molecular Weight 247.29 219.24 228.05
LogP (estimated) ~2.5 (moderate lipophilicity) ~1.8 ~2.0
Solubility Low in water; soluble in DMSO Moderate in polar solvents Low in water
Stability Stable under neutral conditions Prone to hydrolysis at high pH Sensitive to light

Key Observations :

  • The target compound’s higher molecular weight and methyl groups contribute to reduced aqueous solubility compared to smaller analogues (e.g., CAS 95678-59-4) .
  • Stability : Trimethyl substitution likely enhances resistance to ring-opening reactions observed in brominated or hydroxylated derivatives under alkaline conditions .

Biological Activity

2H-1,4-Benzoxazin-3(4H)-one, 7-(1-oxopropyl)-2,2,4-trimethyl- is a derivative of benzoxazine that has garnered attention for its potential biological activities. This compound is structurally related to cyclic hydroxamic acids, which are known for their roles in plant defense mechanisms against pathogens and pests. This article delves into the biological activities associated with this compound, supported by various studies and data.

  • Molecular Formula : C17H18N2O3
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 134577-31-4
  • Physical State : Solid
  • Melting Point : 173-175 °C

Antimicrobial Properties

Research indicates that compounds within the benzoxazine class exhibit significant antimicrobial activity. For instance, cyclic hydroxamic acids derived from plants such as maize (Zea mays) have been shown to possess antifungal properties. The major compound in maize extracts, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), demonstrates potent inhibition against pathogens like Erwinia carotovora. The decomposition kinetics of DIMBOA suggest that its antimicrobial action correlates with its stability in various pH environments .

Anticancer Activity

The benzoxazine derivatives are under investigation for their anticancer potential. A study highlighted the isolation of a new anticancer principle from Capparis sikkimensis, which was identified as a derivative of 2H-1,4-benzoxazin-3(4H)-one. This compound exhibited significant inhibitory effects on tumor cell replication in vitro .

Anti-inflammatory Effects

The anti-inflammatory properties of benzoxazine derivatives have also been documented. They may act through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. Further research is needed to elucidate the specific mechanisms and efficacy of these compounds in clinical settings.

Study on DIMBOA

In a controlled study assessing the biological activity of DIMBOA, it was found that the compound's inhibitory effects on bacterial growth were closely linked to its rate of decomposition. The half-life of DIMBOA was measured at approximately 5.3 hours at physiological pH, indicating a rapid decline in its antimicrobial efficacy over time .

Anticancer Evaluation

Another significant study evaluated the anticancer activity of various benzoxazine derivatives in vitro. The findings revealed that certain modifications to the benzoxazine structure enhanced cytotoxicity against cancer cell lines, suggesting that structural optimization could yield more effective therapeutic agents .

Data Table: Biological Activities of Benzoxazine Derivatives

Activity TypeCompoundSource/Study ReferenceActivity Observed
AntimicrobialDIMBOA (2,4-dihydroxy-7-methoxy)PubMed Study on DIMBOA decomposition Inhibition of Erwinia carotovora
AnticancerCappamensin A (related derivative)Bioorganic & Medicinal Chemistry Letters Inhibitory effects on tumor cells
Anti-inflammatoryVarious benzoxazine derivativesLiterature Review on Mannich Bases Reduced pro-inflammatory markers

Q & A

Q. What are the established synthetic routes for 2H-1,4-benzoxazin-3(4H)-one derivatives, and how can they be adapted to incorporate the 7-(1-oxopropyl)-2,2,4-trimethyl substituents?

  • Methodological Answer : The core 1,4-benzoxazin-3-one scaffold is typically synthesized via cyclization of substituted 2-aminophenols with carbonyl-containing reagents. For example, Shridhar et al. (1982) used condensation of 2-aminophenol derivatives with α-ketoesters under acidic conditions . To introduce the 7-(1-oxopropyl) group, Friedel-Crafts acylation or directed ortho-metalation strategies may be employed, followed by alkylation at the 2,2,4 positions. Frechette et al. (1998) demonstrated regioselective functionalization using protecting groups to control substitution patterns in similar heterocycles . Optimization of reaction conditions (e.g., temperature, catalyst) is critical to avoid side reactions from steric hindrance caused by the trimethyl groups.

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : Compare 1H^1H- and 13C^{13}C-NMR data with NIST reference spectra for the parent benzoxazinone core . Key signals include the carbonyl (C3, ~165–170 ppm) and methyl groups (δ 1.2–1.5 ppm for 2,2,4-trimethyl).
  • X-ray crystallography : Evidence from Zhuang et al. (2008) on chloro-substituted analogs shows planar benzoxazine rings with hydrogen-bonding motifs between the carbonyl and NH groups . Use single-crystal X-ray diffraction to confirm regiochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) should match the molecular formula (C14_{14}H17_{17}NO3_3) with a molecular ion peak at m/z 255.1233.

Advanced Research Questions

Q. What strategies are recommended for evaluating the bioactivity of this compound, particularly its potential as an acetylcholinesterase (AChE) or β-secretase (BACE1) inhibitor?

  • Methodological Answer :
  • In vitro assays : Use Ellman’s method for AChE inhibition, comparing IC50_{50} values with donepezil or galantamine as positive controls . For BACE1 inhibition, employ fluorescence resonance energy transfer (FRET)-based assays with recombinant enzyme and synthetic substrates.
  • Molecular docking : Perform docking studies using crystal structures of AChE (PDB: 4EY7) and BACE1 (PDB: 2KMZ) to predict binding interactions. highlights the importance of the 3-oxo group and hydrophobic substituents in stabilizing ligand-enzyme complexes .
  • Cytotoxicity screening : Test against SH-SY5Y neuronal cells using MTT assays to ensure therapeutic index viability .

Q. How can researchers resolve contradictions in reported biological activities of benzoxazinone derivatives across different studies?

  • Methodological Answer :
  • Replicate assays : Reproduce experiments under standardized conditions (e.g., pH, temperature, cell lines). For example, observed sex-dependent alkaloid variations in Ephedra intermedia; similar variability may arise from stereochemistry or impurities .
  • Advanced analytics : Use UPLC-MS/MS (as in ) to quantify trace metabolites or degradation products that might influence bioactivity .
  • Meta-analysis : Compare datasets from peer-reviewed studies (e.g., pesticidal activity in vs. cytotoxicity in ) to identify structure-activity relationships (SARs) .

Q. What analytical methods are most robust for quantifying this compound in complex matrices (e.g., plant extracts or biological fluids)?

  • Methodological Answer :
  • Chromatography : Optimize reverse-phase HPLC or UPLC with a C18 column and UV detection (λ = 254–280 nm for benzoxazinone absorption). achieved baseline separation for DIMBOA using a gradient elution of acetonitrile/water with 0.1% formic acid .
  • Mass spectrometry : Pair LC with triple-quadrupole MS/MS for selective quantification. Use multiple reaction monitoring (MRM) transitions specific to the molecular ion ([M+H]+^+ = 256.1 → fragment ions).
  • Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges minimizes matrix interference in biological samples .

Methodological Notes

  • Synthetic Challenges : Steric hindrance from 2,2,4-trimethyl groups may reduce reaction yields; consider microwave-assisted synthesis to enhance kinetics .
  • Data Interpretation : Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift prediction) to confirm assignments .
  • Ethical Compliance : Adhere to institutional guidelines for handling bioactive compounds, particularly those with potential neurotoxic or pesticidal effects .

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